N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
CAS No.: 869071-68-1
Cat. No.: VC7066753
Molecular Formula: C23H27N3O7S
Molecular Weight: 489.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869071-68-1 |
|---|---|
| Molecular Formula | C23H27N3O7S |
| Molecular Weight | 489.54 |
| IUPAC Name | N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C23H27N3O7S/c1-16-3-5-17(6-4-16)14-24-22(27)23(28)25-15-21-26(9-2-10-33-21)34(29,30)18-7-8-19-20(13-18)32-12-11-31-19/h3-8,13,21H,2,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | XDFKTKSOADYVAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Nomenclature
The compound, identified by the CAS registry number 869071-68-1, has the molecular formula C₂₃H₂₇N₃O₇S and a molecular weight of 489.54 g/mol. Its IUPAC name reflects a multi-component structure: an ethanediamide backbone linked to a 1,3-oxazinan-2-ylmethyl group substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety and a 4-methylphenylmethyl group. The benzodioxine ring contributes aromaticity and electron-rich regions, while the sulfonyl group enhances polarity and potential hydrogen-bonding interactions .
Crystallographic and Spectroscopic Data
Though crystallographic data for this specific compound are unavailable, analogs with benzodioxine and oxazinan motifs exhibit planar aromatic systems and chair conformations in the oxazinan ring . Nuclear magnetic resonance (NMR) spectra of related compounds show characteristic peaks for sulfonyl groups (δ 3.1–3.3 ppm for SO₂) and benzodioxine protons (δ 6.7–7.1 ppm) . Mass spectrometry of the parent compound reveals a molecular ion peak at m/z 489.54, consistent with its molecular weight.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity :
-
Formation of the Oxazinan Ring: Cyclization of a diamine with a carbonyl source under acidic conditions generates the 1,3-oxazinan core.
-
Sulfonylation: Introduction of the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group via nucleophilic substitution, typically using triethylamine as a base and dimethyl sulfoxide (DMSO) as a solvent.
-
Amide Coupling: Reaction of the sulfonylated oxazinan intermediate with 4-methylphenylmethylamine using coupling agents like COMU or HATU .
Critical parameters include reaction temperature (maintained at 4°C to prevent side reactions) and inert atmospheres to avoid oxidation of sulfur-containing intermediates.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oxazinan Formation | HCl (cat.), THF, 60°C | 78% | 95% |
| Sulfonylation | Benzodioxine-sulfonyl chloride, TEA, DMSO | 65% | 90% |
| Amide Coupling | COMU, DMF/DCM, 4°C | 89% | >98% |
Stability and Degradation
The compound is hygroscopic and light-sensitive, requiring storage under nitrogen at -20°C . Degradation pathways include hydrolysis of the sulfonamide bond under acidic conditions and oxidation of the benzodioxine ring. Stability studies in aqueous buffers (pH 7.4) indicate a half-life of 48 hours, making it suitable for short-term in vitro assays.
Biological Activity and Mechanisms
Antibacterial Properties
The sulfonamide moiety confers activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2 µg/mL) by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The benzodioxine group enhances membrane permeability, as demonstrated in logP calculations (cLogP = 2.1).
Enzyme Inhibition Profiling
In enzymatic assays, the compound shows moderate inhibition of carbonic anhydrase (IC₅₀: 150 nM) and xanthine oxidase (IC₅₀: 320 nM) . These off-target effects suggest potential applications in metabolic disorder research but warrant selectivity optimization .
Table 2: Biological Activity Data
| Target | Assay Type | Result |
|---|---|---|
| DHPS (S. aureus) | MIC | 2 µg/mL |
| Carbonic Anhydrase | Spectrophotometric | IC₅₀ = 150 nM |
| Xanthine Oxidase | Fluorometric | IC₅₀ = 320 nM |
Comparative Analysis with Related Compounds
Analogues with Modified Sulfonyl Groups
Replacing the benzodioxine-sulfonyl group with a tosyl moiety reduces antibacterial activity (MIC: 16 µg/mL) but improves aqueous solubility (from 0.1 mg/mL to 1.2 mg/mL) . This trade-off highlights the benzodioxine group’s role in target engagement.
Role of the Oxazinan Ring
Removing the oxazinan ring or substituting it with a piperidine ring abolishes DHPS inhibition, underscoring its importance in maintaining the active conformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume